molecular formula C16H10FN3 B611109 T807 CAS No. 1415379-56-4

T807

Cat. No.: B611109
CAS No.: 1415379-56-4
M. Wt: 263.27 g/mol
InChI Key: GETAAWDSFUCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flortaucipir, also known as 18F-AV-1451 or 18F-T807, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases, particularly Alzheimer’s disease. Flortaucipir binds to these tau aggregates, allowing for the visualization of tau pathology in patients with cognitive impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flortaucipir is synthesized through a nucleophilic substitution reaction. The process involves the nucleophilic attack of 18F-fluoride on an N-protected nitro precursor. This reaction is followed by purification using semi-preparative high-performance liquid chromatography (HPLC) and subsequent reformulation and sterile filtration .

Industrial Production Methods

The industrial production of flortaucipir involves automated methods to ensure high yield and compliance with Good Manufacturing Practice (GMP) standards. This process is essential to meet the increasing clinical demand for flortaucipir as a diagnostic agent .

Chemical Reactions Analysis

Types of Reactions

Flortaucipir primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

The synthesis of flortaucipir involves the use of 18F-fluoride as the nucleophile and an N-protected nitro precursor as the substrate. The reaction is carried out under controlled conditions to ensure the efficient incorporation of the radioactive fluorine isotope .

Major Products Formed

The major product formed from the synthesis of flortaucipir is the final radioactive compound, which is then purified and formulated for use in PET imaging .

Mechanism of Action

Flortaucipir exerts its effects by binding to aggregated tau proteins in the brain. After intravenous injection, flortaucipir crosses the blood-brain barrier and selectively binds to tau protein aggregates, forming neurofibrillary tangles. These tangles are a hallmark of Alzheimer’s disease and are associated with neurodegeneration and cognitive decline . The binding of flortaucipir to tau aggregates allows for their visualization using PET imaging, aiding in the diagnosis and study of Alzheimer’s disease .

Comparison with Similar Compounds

Flortaucipir is compared with other tau PET tracers such as [18F]-MK-6240 and [18F]-PI-2620. These compounds also bind to tau protein aggregates and are used in PET imaging to study tau pathology. flortaucipir has been shown to have strong affinity for tau aggregates in Alzheimer’s disease but relatively low affinity for tau aggregates in non-Alzheimer’s tauopathies . This specificity makes flortaucipir a valuable tool for diagnosing and studying Alzheimer’s disease.

List of Similar Compounds

  • [18F]-MK-6240
  • [18F]-PI-2620
  • Florbetapir (used for amyloid imaging)

Flortaucipir’s unique binding properties and its role in visualizing tau pathology make it a crucial compound in the field of neurodegenerative disease research and diagnosis .

Properties

IUPAC Name

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETAAWDSFUCLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027894
Record name 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415379-56-4
Record name T-807
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flortaucipir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1415379-56-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORTAUCIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?

A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:

  • Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].
  • Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].
  • Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].

Q2: What makes [18F]this compound a promising radiopharmaceutical for imaging tau pathology?

A2: [18F]this compound exhibits several favorable characteristics as a tau imaging agent:

  • High binding affinity: [18F]this compound demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].
  • Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].
  • Suitable pharmacokinetic profile: [18F]this compound displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].

Q3: How does the one-step synthesis described in the research impact the production of [18F]this compound?

A3: The development of a simplified one-step synthesis for [18F]this compound offers significant advantages over previous multi-step approaches:

  • Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.
  • Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].
  • Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]this compound more widely available for research and clinical use [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.